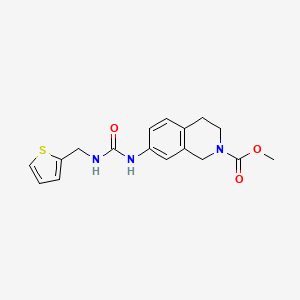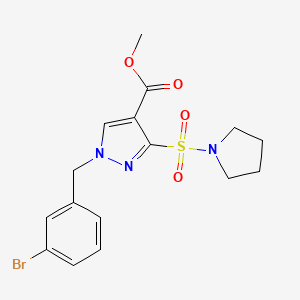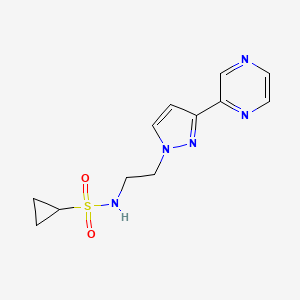
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H18ClN3O2S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Quinazolines
Quinazolines, such as 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one, are synthesized for their potential antimicrobial properties. For example, a study involving the synthesis of new quinazolines showed promising antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus, indicating their potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antimicrobial Applications
Quinazolines are explored for their antimicrobial efficacy. A notable study synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, revealing that certain compounds exhibited good activity compared to standard drugs, highlighting the potential of quinazolines in antimicrobial therapy (Patel & Shaikh, 2011).
Potential in Antituberculosis and Cytotoxicity Studies
Quinazolines are also investigated for their antituberculosis and cytotoxic effects. A study focused on 3-heteroarylthioquinoline derivatives synthesized via Friedlander annulation showed significant in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating no toxic effects against mouse fibroblast cell lines, indicating their therapeutic potential with minimal side effects (Chitra et al., 2011).
Anticancer Evaluation and QSAR Studies
Quinazolines are subjected to anticancer evaluations and quantitative structure-activity relationship (QSAR) studies. For instance, a series of quinazoline derivatives were synthesized and tested for their in vitro antimicrobial and anticancer potentials. Some compounds showed significant activity against human colon cancer cell lines, with QSAR models indicating that antimicrobial activity is governed by topological and electronic parameters, suggesting the structural basis for their biological activities (Deep et al., 2013).
Propiedades
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c1-16-22(27-23(31-16)17-8-7-9-18(26)14-17)15-32-25-28-21-13-6-5-12-20(21)24(30)29(25)19-10-3-2-4-11-19/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXJXPZNDCDHKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)
![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)

![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)


![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-methylpiperazino)phenyl]thiourea](/img/structure/B2371555.png)





![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)
